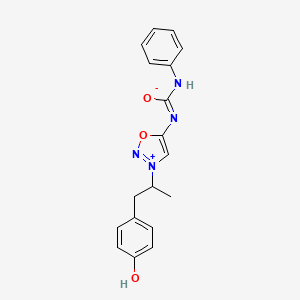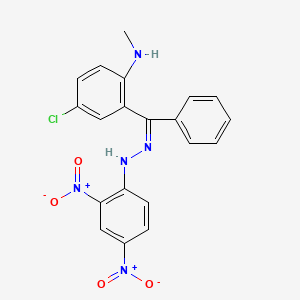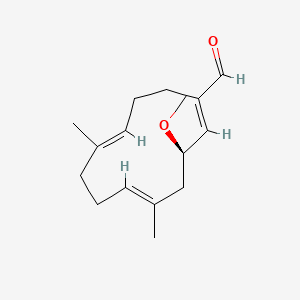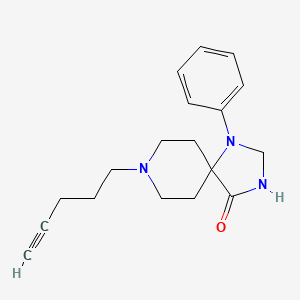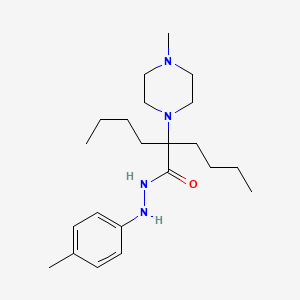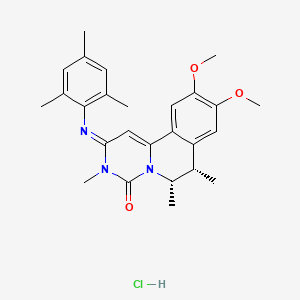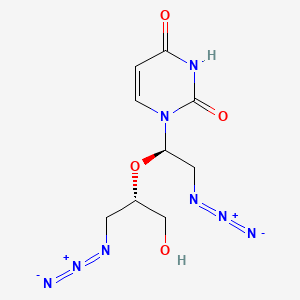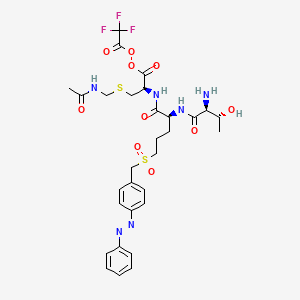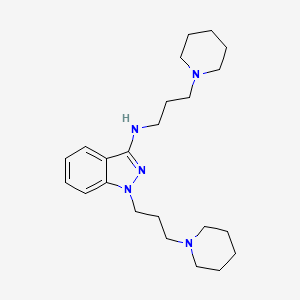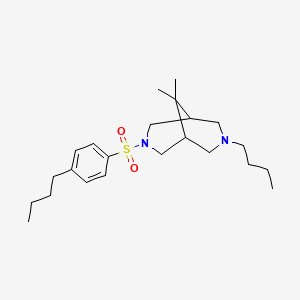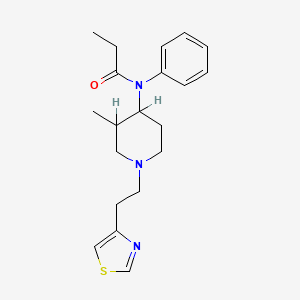
N-(3-Methyl-1-(2-(4-thiazolyl)ethyl)-4-piperidinyl)-N-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Methyl-1-(2-(4-thiazolyl)ethyl)-4-piperidinyl)-N-phenylpropanamide is a complex organic compound that features a thiazole ring, a piperidine ring, and a phenylpropanamide moiety. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methyl-1-(2-(4-thiazolyl)ethyl)-4-piperidinyl)-N-phenylpropanamide typically involves multiple steps, starting with the formation of the thiazole ring. This can be achieved through the reaction of α-haloketones with thioamides under basic conditions . The piperidine ring can be synthesized via the hydrogenation of pyridine derivatives. The final step involves the coupling of the thiazole and piperidine rings with the phenylpropanamide moiety using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-(3-Methyl-1-(2-(4-thiazolyl)ethyl)-4-piperidinyl)-N-phenylpropanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin(II) chloride, iron powder.
Coupling Reagents: EDCI, HOBt.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiazole derivatives .
Scientific Research Applications
N-(3-Methyl-1-(2-(4-thiazolyl)ethyl)-4-piperidinyl)-N-phenylpropanamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-Methyl-1-(2-(4-thiazolyl)ethyl)-4-piperidinyl)-N-phenylpropanamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The piperidine ring can interact with neurotransmitter receptors, potentially providing neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug featuring a thiazole ring.
Uniqueness
N-(3-Methyl-1-(2-(4-thiazolyl)ethyl)-4-piperidinyl)-N-phenylpropanamide is unique due to its combination of a thiazole ring, a piperidine ring, and a phenylpropanamide moiety. This unique structure allows it to interact with a diverse range of molecular targets, providing a broad spectrum of biological activities .
Properties
CAS No. |
97626-45-4 |
|---|---|
Molecular Formula |
C20H27N3OS |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
N-[3-methyl-1-[2-(1,3-thiazol-4-yl)ethyl]piperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C20H27N3OS/c1-3-20(24)23(18-7-5-4-6-8-18)19-10-12-22(13-16(19)2)11-9-17-14-25-15-21-17/h4-8,14-16,19H,3,9-13H2,1-2H3 |
InChI Key |
CABCXKKEYBMKPB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1C)CCC2=CSC=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



